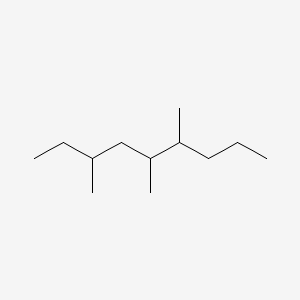

3,5,6-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62184-26-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,5,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3 |

InChI Key |

HMCPPWBQUPZETF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)CC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylnonane is a branched-chain alkane, a class of saturated hydrocarbons. Alkanes are fundamental structures in organic chemistry and serve as scaffolds for a vast array of more complex molecules. Understanding the specific chemical and physical properties of branched alkanes like this compound is crucial for applications in organic synthesis, materials science, and as reference compounds in analytical chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details generalized experimental protocols for their determination, and illustrates key conceptual relationships through diagrams.

Core Chemical and Physical Properties

The properties of this compound are primarily dictated by its molecular structure: a nine-carbon chain (nonane) with methyl groups at the 3, 5, and 6 positions. These branches influence its physical properties, such as boiling and melting points, when compared to its straight-chain isomer, n-dodecane.

Data Presentation

The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₂₆[1][2] |

| Molecular Weight | 170.33 g/mol [1][3] |

| Boiling Point | 197 °C[1][2] |

| Melting Point | -50.8 °C (estimate)[1][2] |

| Density | 0.7604 g/cm³[1][2] |

| Refractive Index | 1.4256[1][2] |

Experimental Protocols

While specific experimental data for the determination of the properties of this compound are not publicly detailed, the following are generalized, standard protocols for determining the key physical properties of liquid branched alkanes.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing a heat-resistant oil.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is measured (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature, often regulated by a water bath.

-

The light source is positioned, and the user looks through the eyepiece, adjusting the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Solubility Determination

The solubility of an alkane in various solvents can be observed qualitatively.

Apparatus:

-

Test tubes

-

Stoppers

-

Pipettes or droppers

-

Solvents (e.g., water, ethanol, hexane)

Procedure:

-

A small, measured amount of the alkane (e.g., 1 mL) is added to a test tube.

-

An equal volume of the solvent to be tested is added to the same test tube.

-

The test tube is stoppered and shaken vigorously for a set period.

-

The mixture is allowed to stand and observed.

-

If two distinct layers form, the substances are immiscible (insoluble). If a single, clear solution results, they are miscible (soluble). Alkanes like this compound are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[4][5][6]

Structural and Spectroscopic Characterization

While not physical properties in the same vein as those above, spectroscopic techniques are essential for confirming the identity and structure of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the compound from a mixture and to determine its molecular weight and fragmentation pattern. For branched alkanes, the mass spectrum will show characteristic fragmentation at the branching points, leading to more stable secondary carbocations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the NMR spectra can be used to definitively identify the structure of this compound and distinguish it from its isomers. Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm).

Signaling Pathways and Biological Activity

This compound is a simple, nonpolar hydrocarbon. As such, it is not known to be involved in any biological signaling pathways. Alkanes are generally characterized by their low reactivity and are not typically recognized by biological receptors or enzymes in a signaling context. Their primary biological relevance would be in toxicology at high concentrations, where they can disrupt cell membranes due to their lipophilic nature.

Visualizations

Caption: Relationship between alkane structure and physical properties.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

An In-depth Technical Guide to 3,5,6-Trimethylnonane

CAS Number: 62184-26-3

This technical guide provides a comprehensive overview of 3,5,6-trimethylnonane, a branched alkane of interest to researchers in organic synthesis and material science. Due to the limited availability of experimental data for this specific isomer, this document combines known properties with generalized, yet detailed, experimental and analytical methodologies applicable to this class of compounds.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a member of the branched alkane family, its physical properties are influenced by its molecular structure, which limits the efficiency of intermolecular packing compared to its linear counterpart, n-dodecane. The available quantitative data, largely computed or estimated, are summarized below.

| Property | Value | Source |

| CAS Number | 62184-26-3 | PubChem[2] |

| Molecular Formula | C12H26 | ChemBK[1], PubChem[2] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| Boiling Point | 197 °C | ChemBK[1] |

| Density | 0.7604 g/cm³ | ChemBK[1] |

| Refractive Index | 1.4256 | ChemBK[1] |

| Melting Point (estimated) | -50.8 °C | ChemBK[1] |

Synthesis Methodologies

Grignard Reagent Addition to a Ketone followed by Reduction

A common and versatile method for constructing complex carbon skeletons is the Grignard reaction. To synthesize this compound, a retrosynthetic analysis suggests a multi-step process involving the creation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by a deoxygenation step.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and may require gentle heating to maintain a steady reflux.

-

Addition to Ketone: The Grignard reagent is then cooled in an ice bath, and a solution of a suitable ketone (e.g., 5-methyl-4-heptanone) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature to ensure complete reaction.

-

Work-up and Isolation of the Tertiary Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Deoxygenation: The resulting tertiary alcohol can be converted to the final alkane through a two-step process of dehydration to an alkene, followed by catalytic hydrogenation. Dehydration can be achieved by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid). The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

-

Purification: The final product is purified by fractional distillation under reduced pressure.

A generalized workflow for this synthetic approach is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of a highly branched alkane via a Grignard reaction.

Catalytic Hydroisomerization of n-Alkanes

Another approach for obtaining branched alkanes is the catalytic hydroisomerization of linear alkanes. This method is of significant industrial importance for improving the octane (B31449) number of gasoline.

Experimental Protocol:

-

Catalyst Preparation: A bifunctional catalyst is required, possessing both acidic and metallic sites. A common choice is a noble metal (e.g., platinum) supported on a zeolite (e.g., ZSM-22 or SAPO-11). The catalyst is typically prepared by incipient wetness impregnation of the zeolite support with a solution of a platinum precursor (e.g., chloroplatinic acid), followed by drying and calcination.

-

Reaction Setup: The hydroisomerization is carried out in a continuous-flow fixed-bed reactor. The catalyst is packed into the reactor, which is then placed in a temperature-controlled furnace.

-

Reaction Conditions: The n-dodecane feedstock is fed into the reactor along with a stream of hydrogen gas at elevated temperature and pressure. Typical reaction conditions can range from 250-350°C and 20-50 bar pressure.

-

Product Collection and Analysis: The reactor effluent is cooled, and the liquid products are collected. The product mixture, which will contain various isomers of dodecane (B42187) including this compound, as well as some cracking products, is then analyzed by gas chromatography-mass spectrometry (GC-MS).

Analytical Characterization

The structural elucidation of highly branched alkanes like this compound relies heavily on spectroscopic techniques, particularly mass spectrometry, often coupled with gas chromatography for separation from isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for the analysis of complex hydrocarbon mixtures. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural inference.

Expected Fragmentation Pattern:

For branched alkanes, mass spectra are typically characterized by:

-

A weak or absent molecular ion (M+) peak.

-

Preferential fragmentation at the branching points, leading to the formation of more stable secondary or tertiary carbocations.

-

The most abundant fragments often correspond to the loss of the largest alkyl radical from a branching point.

The logical relationship between the structure of a branched alkane and its expected mass spectrometric fragmentation is illustrated below.

Caption: Logical workflow of mass spectrometric analysis for a branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be invaluable for the definitive structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to be complex in the aliphatic region (approximately 0.8-1.7 ppm). The methyl protons would appear as doublets and triplets, while the methine and methylene (B1212753) protons would exhibit complex multiplets due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would be characteristic of a saturated alkane, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl, methylene, and methine carbons.

Applications and Future Research

While specific applications for this compound are not documented, highly branched alkanes are of interest as components of high-performance fuels and lubricants due to their favorable viscosity and low freezing points. For drug development professionals, branched alkanes can serve as non-polar scaffolds or fragments in medicinal chemistry, and understanding their synthesis and properties is fundamental.

Future research could focus on the diastereoselective synthesis of this compound to study the impact of stereochemistry on its physical properties. Furthermore, detailed toxicological and environmental fate studies would be necessary if this compound were to be considered for any large-scale application.

References

An In-depth Technical Guide to 3,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential characteristics of 3,5,6-trimethylnonane. Due to a notable absence of extensive experimental data in peer-reviewed literature for this specific branched alkane, this guide combines established theoretical principles with predicted data to offer a robust profile. It includes a detailed examination of its structural isomers, predicted spectroscopic data, a plausible synthetic pathway, and a discussion of the potential biological relevance of branched alkanes in the broader context of chemical biology and drug development. All quantitative data are summarized in structured tables, and a proposed experimental workflow for its synthesis and characterization is provided with a corresponding diagram.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by a nine-carbon backbone with three methyl group substitutions, results in multiple stereoisomers, each with potentially unique physicochemical and biological properties. While highly branched alkanes are of interest in various fields, including materials science and as components of complex hydrocarbon mixtures, detailed studies on individual isomers like this compound are limited. This guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis of its molecular structure and properties.

Molecular Structure and Physicochemical Properties

The fundamental identification of this compound is established by its molecular formula and IUPAC name.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK-- |

| CAS Number | 62184-26-3 | --INVALID-LINK-- |

| Molecular Weight | 170.33 g/mol | --INVALID-LINK-- |

| Boiling Point (Predicted) | 197 °C | ChemBK |

| Density (Predicted) | 0.7604 g/cm³ | ChemBK |

| InChI | InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3 | --INVALID-LINK-- |

| Canonical SMILES | CCCC(C)C(C)CC(C)CC | --INVALID-LINK-- |

Stereoisomerism

The presence of chiral centers at positions 3, 5, and 6 of the nonane (B91170) chain gives rise to multiple stereoisomers. The specific spatial arrangement of the methyl groups at these positions will influence the molecule's overall shape and its interactions with other molecules, which is a critical consideration in drug development and molecular recognition studies.

Spectroscopic Profile (Predicted)

In the absence of experimentally acquired spectra for this compound, this section provides predicted data based on established principles of spectroscopy for branched alkanes.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons. The signals would likely appear in the 0.8-1.5 ppm range, characteristic of alkane protons. The methyl groups would appear as doublets or triplets, depending on their neighboring protons, and the methylene (B1212753) and methine protons would exhibit complex multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would be expected in the typical alkane region of the spectrum.

Mass Spectrometry

The mass spectrum of this compound is predicted to show fragmentation patterns characteristic of branched alkanes. Cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion peak (M⁺) at m/z 170 would likely be of low abundance or absent.[1] Key fragmentation would involve the loss of alkyl radicals from the main chain.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 155 | [M-CH₃]⁺ |

| 141 | [M-C₂H₅]⁺ |

| 127 | [M-C₃H₇]⁺ |

| 113 | [M-C₄H₉]⁺ |

| 99 | [M-C₅H₁₁]⁺ |

| 85 | [M-C₆H₁₃]⁺ |

| 71 | [M-C₇H₁₅]⁺ |

| 57 | [M-C₈H₁₇]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be simple, showing characteristic C-H stretching and bending vibrations for an alkane.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-2960 | C-H stretch |

| 1450-1470 | C-H bend (methylene) |

| 1370-1380 | C-H bend (methyl) |

Proposed Synthesis and Experimental Workflow

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound can be constructed from smaller, readily available building blocks.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

-

Preparation of 2-bromobutane (B33332): Commercially available 2-butanol (B46777) can be converted to 2-bromobutane via reaction with phosphorus tribromide.

-

Preparation of a Grignard Reagent: 2-bromobutane can be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, sec-butylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent can then be coupled with another molecule of 2-bromobutane in the presence of a suitable catalyst, such as a copper(I) salt, to form 3,4-dimethylhexane (B165660).

-

Halogenation: 3,4-dimethylhexane can be subjected to free-radical bromination to introduce a bromine atom at a secondary carbon.

-

Second Grignard and Coupling: The resulting bromo-3,4-dimethylhexane can be converted to a Grignard reagent and coupled with 1-bromopropane (B46711) to yield the target this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Relevance and Applications

While there is no specific data on the biological activity of this compound, branched alkanes, in general, are known to play roles in chemical signaling and can be components of natural products. Some highly branched alkanes have been identified as insect pheromones. Given its structural complexity and chirality, it is plausible that specific stereoisomers of this compound could exhibit biological activity.

In the context of drug development, highly lipophilic molecules can be of interest for their ability to cross cell membranes. The specific branching pattern of this compound may influence its interaction with biological membranes and lipophilic binding pockets of proteins. However, without experimental data, this remains speculative.

Conclusion

This compound represents a structurally interesting yet understudied branched alkane. This technical guide has provided a comprehensive theoretical and predictive overview of its molecular structure, physicochemical properties, and spectroscopic profile. The proposed synthetic route and experimental workflow offer a practical starting point for researchers interested in synthesizing and characterizing this molecule. Further experimental investigation is necessary to validate the predicted data and to explore the potential biological activities of its various stereoisomers, which could be of interest to the drug development community.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-trimethylnonane, a saturated branched alkane with the molecular formula C₁₂H₂₆, presents a fascinating case study in stereoisomerism.[1] Its molecular structure contains multiple chiral centers, giving rise to a variety of stereoisomers with unique three-dimensional arrangements. This guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including a detailed analysis of its chiral centers, the theoretical number of stereoisomers, and their relationships. While specific experimental data for each individual stereoisomer is limited in publicly available literature, this document compiles known physicochemical properties for this compound and related isomers, alongside a discussion of the spectroscopic techniques used for their characterization. Furthermore, it outlines general experimental methodologies for the synthesis and separation of such branched alkanes, offering a foundational understanding for researchers in organic synthesis and drug development.

Stereochemistry of this compound

The carbon backbone of this compound features three stereogenic centers, commonly referred to as chiral centers. These are the carbon atoms at positions 3, 5, and 6, each bonded to four different substituent groups. The presence of these chiral centers is the basis for the existence of multiple stereoisomers.

The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with three chiral centers, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The absolute configuration of each chiral center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This leads to the eight possible stereoisomers:

-

(3R, 5R, 6R)-3,5,6-trimethylnonane

-

(3S, 5S, 6S)-3,5,6-trimethylnonane

-

(3R, 5R, 6S)-3,5,6-trimethylnonane

-

(3S, 5S, 6R)-3,5,6-trimethylnonane

-

(3R, 5S, 6R)-3,5,6-trimethylnonane

-

(3S, 5R, 6S)-3,5,6-trimethylnonane

-

(3R, 5S, 6S)-3,5,6-trimethylnonane

-

(3S, 5R, 6R)-3,5,6-trimethylnonane

These eight stereoisomers form four pairs of enantiomers.

Visualization of Isomeric Relationships

The relationships between the different stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Relationships between the stereoisomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3,3,6-Trimethylnonane (B14546265) | 2,4,6-Trimethylnonane |

| Molecular Formula | C₁₂H₂₆[1] | C₁₂H₂₆[3] | C₁₂H₂₆ |

| Molar Mass ( g/mol ) | 170.33[1] | 170.33[3] | 170.3348 |

| Boiling Point (°C) | 197 | 198[3] | Not available |

| Density (g/cm³) | 0.7604 | 0.7557[3] | Not available |

| Refractive Index | 1.4256 | 1.4237[3] | Not available |

Note: The properties of individual stereoisomers are expected to be very similar, with enantiomers having identical physical properties in a non-chiral environment.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[4][5] For this compound, the mass spectrum would be expected to show a weak or absent molecular ion peak (m/z 170).[5] Prominent peaks would likely correspond to the loss of alkyl radicals from the main chain, such as the loss of a methyl (CH₃), ethyl (C₂H₅), propyl (C₃H₇), or butyl (C₄H₉) group.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.[6] For this compound, the following characteristic absorption bands would be expected:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[6]

-

C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[6]

-

C-H bending (methyl rock): Absorptions in the 1370-1380 cm⁻¹ region, often showing a doublet for a gem-dimethyl group (though not present in this molecule).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise structure and stereochemistry of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of many similar, overlapping signals for the methyl, methylene, and methine protons. The chemical shifts and coupling constants would be highly dependent on the specific stereoisomer.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the chiral centers (C3, C5, and C6) and the adjacent carbons would be particularly sensitive to the stereochemical configuration. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for the complete assignment of all proton and carbon signals and for elucidating the relative stereochemistry of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of specific this compound stereoisomers are not widely published. However, general methodologies from synthetic organic chemistry can be applied.

Synthesis

The synthesis of a complex branched alkane like this compound would typically involve a multi-step process. A plausible synthetic strategy would involve the coupling of smaller alkyl fragments using methods such as:

-

Grignard Reactions: The reaction of an alkyl magnesium halide (Grignard reagent) with an appropriate alkyl halide or carbonyl compound.

-

Organocuprate (Gilman) Reagents: The reaction of a lithium dialkylcuprate with an alkyl halide.

Stereoselective synthesis to obtain a specific stereoisomer would require the use of chiral starting materials or chiral catalysts to control the formation of the new stereocenters.

Separation and Purification

A mixture of this compound isomers would be challenging to separate due to their similar physical properties.

-

Distillation: Fractional distillation could be used for an initial, rough separation based on small differences in boiling points.

-

Chromatography:

-

Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating volatile isomers. Chiral GC columns, which contain a chiral stationary phase, would be necessary to separate the enantiomers.

-

Preparative Liquid Chromatography (LC): Preparative HPLC or flash chromatography on a normal or reverse-phase column could be used to separate diastereomers. Chiral stationary phases would be required for the resolution of enantiomers.

-

Experimental Workflow for Isomer Analysis

The following workflow outlines a general approach for the analysis of a mixture of this compound isomers.

Caption: General experimental workflow for the synthesis, separation, and analysis of this compound isomers.

Conclusion

This compound serves as an excellent model for understanding the principles of stereoisomerism in acyclic alkanes. The presence of three chiral centers gives rise to a total of eight stereoisomers, consisting of four pairs of enantiomers. While detailed experimental data for each individual stereoisomer is scarce, this guide has provided a comprehensive theoretical framework for their stereochemical relationships, expected physicochemical properties, and spectroscopic characterization. The outlined general experimental approaches to synthesis and separation provide a valuable starting point for researchers interested in the further investigation of these and other complex branched alkanes. A thorough understanding of the stereochemistry of such molecules is crucial in fields like drug development, where the specific three-dimensional arrangement of a molecule can significantly impact its biological activity.

References

Spectroscopic Analysis of 3,5,6-Trimethylnonane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5,6-trimethylnonane, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of branched alkanes.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points, leading to the formation of more stable carbocations.[1][2][3] The molecular ion peak (M+) for highly branched alkanes is often of low abundance or entirely absent. For this compound (molar mass: 170.33 g/mol [4]), the electron ionization (EI) mass spectrum is predicted to show key fragments resulting from cleavage at the C3, C5, and C6 positions.

Table 1: Predicted Major Mass Spectrum Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Corresponding Neutral Loss |

| 155 | [C₁₁H₂₃]⁺ | CH₃ (Methyl radical) |

| 141 | [C₁₀H₂₁]⁺ | C₂H₅ (Ethyl radical) |

| 127 | [C₉H₁₉]⁺ | C₃H₇ (Propyl radical) |

| 113 | [C₈H₁₇]⁺ | C₄H₉ (Butyl radical) |

| 99 | [C₇H₁₅]⁺ | C₅H₁₁ (Pentyl radical) |

| 85 | [C₆H₁₃]⁺ | C₆H₁₃ (Hexyl radical) |

| 71 | [C₅H₁₁]⁺ | C₇H₁₅ (Heptyl radical) |

| 57 | [C₄H₉]⁺ | C₈H₁₇ (Octyl radical) |

| 43 | [C₃H₇]⁺ | C₉H₁₉ (Nonyl radical) |

Note: The relative abundances of these fragments will depend on the stability of the resulting carbocations and neutral radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region due to the high shielding of the nuclei.[5] The chemical shifts are influenced by the substitution pattern, with branching causing slight downfield shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Primary (CH₃) | 0.8 - 1.0 | Doublet, Triplet |

| Secondary (CH₂) | 1.1 - 1.4 | Multiplet |

| Tertiary (CH) | 1.4 - 1.8 | Multiplet |

Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of a branched alkane, a high-field NMR instrument would be necessary for complete resolution and assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 25 - 40 |

| Tertiary (CH) | 30 - 50 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary column (e.g., nonpolar polysiloxane DB-1 or similar).[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to identify the molecular ion (if present) and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7][8][9][10]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-150 ppm.

-

Temperature: 298 K.

-

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The resulting spectra can then be integrated and the chemical shifts referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Structural Elucidation of a Branched Alkane

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown branched alkane.

References

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. This compound | C12H26 | CID 53424925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. organomation.com [organomation.com]

The Ubiquitous Branch: A Technical Guide to the Natural Occurrence of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, are pervasive throughout the natural world. From the waxy coatings of plants and insects to the complex mixtures of crude oil, these molecules play diverse and critical roles. In recent years, the unique physicochemical properties of branched alkanes have garnered increasing interest within the pharmaceutical sciences, particularly in the realms of drug formulation and delivery. This technical guide provides an in-depth exploration of the natural occurrence of branched alkanes, their biosynthesis, methods for their analysis, and their emerging relevance to drug development.

Natural Occurrence and Abundance

Branched alkanes are found across a wide spectrum of biological and geological sources. Their distribution and abundance are often characteristic of the source organism or environment.

In the Geosphere: Petroleum and Sediments

Crude oil is a primary geological source of branched alkanes, where they are referred to as isoalkanes.[1][2][3] The ratio of normal alkanes (n-alkanes) to isoalkanes is a key characteristic of a particular crude oil source.[1] For instance, in some crude oil samples, the n-alkane to isoalkane ratio can range from 1.3 to 6.9 for short-chain alkanes like pentanes, hexanes, and heptanes.[1] High-quality gasoline favors a higher concentration of isoalkanes due to their higher octane (B31449) numbers.[4]

Table 1: Quantitative Data on Branched Alkanes in Geological Sources

| Source | Compound Class | Chain Length | Relative Abundance/Ratio | Reference(s) |

| Ponca Crude Oil | Isoalkanes | C7 | n-alkane:isoalkane ratio of 1.7 | [1] |

| Ponca Crude Oil | Isoalkanes | C8 | n-alkane:isoalkane ratio of 6.9 | [1] |

| Pennsylvania Crude Oil | Isoalkanes | C5 | n-alkane:isoalkane ratio of 1.3 | [1] |

| Pennsylvania Crude Oil | Isoalkanes | C6 | n-alkane:isoalkane ratio of 1.7 | [1] |

| Pennsylvania Crude Oil | Isoalkanes | C7 | n-alkane:isoalkane ratio of 1.5 | [1] |

| Ashalcha Heavy Oil | Isoalkanes | < C21 | Increased from 8% to 10% after catalytic aquathermolysis | [5] |

In the Biosphere: From Microbes to Mammals

Insects: The insect cuticle is a rich source of a complex mixture of hydrocarbons, including a significant proportion of methyl-branched alkanes.[6][7] These cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and are pivotal in chemical communication, influencing mating and social behaviors.[6][8] The CHC profile, including the types and relative abundance of branched alkanes, is often species- and even sex-specific.[8]

Plants: The epicuticular wax of higher plants contains a variety of long-chain aliphatic compounds, including branched alkanes.[9][10] While straight-chain n-alkanes with odd carbon numbers are often dominant, branched-chain alkanes are also present and can be used as chemotaxonomic markers.[9][10] The fecal recoveries of branched-chain alkanes from herbage in ruminants have been reported to be slightly lower (60-65%) than their n-alkane counterparts of equivalent carbon number (85-90%).[9][10]

Microorganisms: Bacteria and fungi also produce and metabolize branched alkanes. Certain bacteria are known to degrade branched alkanes, while some cyanobacteria can produce them.[11] The relative abundance of bacteria and fungi in an environment can influence the overall profile of branched alkanes.[12][13][14][15]

Table 2: Quantitative Data on Branched Alkanes in Biological Sources

| Source Organism/System | Compound Class | Chain Length | Relative Abundance/Concentration | Reference(s) |

| Insects (general) | Methyl-branched alkanes | C19 - C35 | A major component of cuticular hydrocarbons, profile is species-specific. | [6] |

| Agrostis capillaris (herbage) | Branched-chain alkanes | C30, C32 | Fecal recoveries in sheep are 60-65%, compared to 85-90% for n-alkanes of the same carbon number. | [9][10] |

| Ruminant Diet | Branched-chain alkanes | - | Used as markers for diet composition; fecal recoveries are slightly lower than corresponding n-alkanes. | [9][10] |

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The process involves the incorporation of methylmalonyl-CoA during fatty acid synthesis to introduce methyl branches.

// Nodes Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Methylmalonyl_CoA [label="Methylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthase [label="Fatty Acid Synthase (FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongases [label="Fatty Acid Elongases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductase [label="Acyl-CoA Reductase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decarbonylase [label="Decarbonylase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Branched_Acyl_CoA [label="Methyl-branched\nVery-long-chain Acyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Branched_Aldehyde [label="Methyl-branched\nVery-long-chain Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Branched_Alkane [label="Methyl-branched Alkane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Propionyl_CoA -> Methylmalonyl_CoA [label="Carboxylation"]; Acetyl_CoA -> Fatty_Acid_Synthase; Malonyl_CoA -> Fatty_Acid_Synthase; Methylmalonyl_CoA -> Fatty_Acid_Synthase [label="Incorporation for branching"]; Fatty_Acid_Synthase -> Elongases [label="Chain Elongation"]; Elongases -> Branched_Acyl_CoA; Branched_Acyl_CoA -> Reductase; Reductase -> Branched_Aldehyde; Branched_Aldehyde -> Decarbonylase; Decarbonylase -> Branched_Alkane; }

Caption: General workflow for the analysis of branched alkanes using GC-MS.

Protocol 3: Investigating Biosynthesis using Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic pathways of branched alkane biosynthesis. [][17][18][19] Principle: Organisms are supplied with a precursor molecule enriched with a stable isotope (e.g., ¹³C). The incorporation of the isotope into the final branched alkane products is then detected by mass spectrometry, revealing the biosynthetic route.

General Methodology:

-

Precursor Selection: Choose a labeled precursor relevant to the hypothesized pathway (e.g., [U-¹³C]-glucose to trace carbon flow through central metabolism into fatty acid and alkane synthesis).

-

Label Administration: Introduce the labeled precursor to the biological system (e.g., in the diet of insects or the growth medium of microorganisms).

-

Incubation: Allow sufficient time for the organism to metabolize the precursor and incorporate the label into its hydrocarbons.

-

Extraction and Analysis: Extract the branched alkanes as described in Protocol 1 and analyze them by GC-MS.

-

Data Interpretation: Analyze the mass spectra of the branched alkanes to determine the extent and pattern of isotope incorporation. This provides insights into the carbon sources and enzymatic reactions involved in their synthesis.

Protocol 4: Functional Genomics using RNA Interference (RNAi)

RNA interference (RNAi) is a technique used to silence the expression of specific genes, thereby allowing researchers to study their function. This is particularly useful for identifying genes involved in branched alkane biosynthesis in insects. [20][21][22][23][24] Principle: Double-stranded RNA (dsRNA) corresponding to the sequence of a target gene is introduced into the insect. This triggers a cellular mechanism that degrades the messenger RNA (mRNA) of the target gene, thus preventing its translation into a functional protein.

General Methodology:

-

Target Gene Selection: Identify putative genes involved in branched alkane biosynthesis (e.g., elongases, reductases, decarbonylases) from genomic or transcriptomic data.

-

dsRNA Synthesis: Synthesize dsRNA corresponding to a specific region of the target gene.

-

dsRNA Delivery: Introduce the dsRNA into the insect, typically by microinjection into the hemolymph.

-

Incubation: Allow time for the RNAi machinery to silence the target gene.

-

Phenotypic Analysis:

-

Gene Knockdown Verification: Measure the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm successful silencing.

-

CHC Profile Analysis: Extract and analyze the cuticular hydrocarbons using GC-MS (as in Protocols 1 and 2) to determine the effect of gene silencing on the branched alkane profile.

-

Relevance to Drug Development

While naturally occurring branched alkanes are not typically considered pharmacologically active in the traditional sense, their unique physical and chemical properties make them relevant to drug development professionals in several areas.

Emollients in Topical Formulations

Isoalkanes are used as emollients in topical drug delivery systems. [25]Emollients soften and lubricate the skin, which can improve the sensory characteristics of a formulation and potentially enhance the dermal penetration of active pharmaceutical ingredients (APIs). [25][26][27][28][29]The branching of the hydrocarbon chain lowers the melting point and viscosity compared to their linear counterparts, which can be advantageous in creating cosmetically elegant and easily spreadable formulations.

Components of Drug Delivery Systems

The principles governing the behavior of branched alkanes are highly relevant to the design of lipid-based drug delivery systems, such as liposomes. The incorporation of branched-chain lipids into liposomal membranes can influence their fluidity and permeability. [30][31]For instance, iso- and anteiso-branched lipids are abundant in bacterial membranes and are thought to maintain membrane fluidity. [30][31]Understanding how branched lipid structures affect membrane properties can inform the design of liposomes with desired drug release characteristics and stability. [32][][34]

Future Perspectives

The exploration of branched alkanes and other branched-chain lipids in drug development is an expanding field. Their biocompatibility and diverse physicochemical properties suggest potential for their use as excipients in a variety of formulations. Further research into the interactions between branched alkanes and biological membranes could unveil new strategies for enhancing drug delivery across the skin and other biological barriers. While the direct pharmacological activity of simple branched alkanes is not a current focus, the vast structural diversity of branched lipids in nature may yet reveal molecules with interesting biological activities.

Conclusion

Branched alkanes are a structurally diverse and widely distributed class of natural compounds. Their roles in the natural world are multifaceted, ranging from structural components of protective waxes to key mediators of chemical communication. For researchers in the pharmaceutical sciences, an understanding of the natural occurrence, biosynthesis, and physicochemical properties of branched alkanes provides valuable insights into their potential applications as excipients and components of advanced drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the extraction, analysis, and functional study of these ubiquitous molecules, paving the way for further exploration of their utility in drug development.

References

- 1. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Alkylation unit - Wikipedia [en.wikipedia.org]

- 4. Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The use of n–alkanes and other plant–wax compounds as markers for studying the feeding and nutrition of large mammalian herbivores | BSAP Occasional Publication | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Genomic insights into cryptic cycles of microbial hydrocarbon production and degradation in contiguous freshwater and marine microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metagenomic assessment of the global diversity and distribution of bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gene Silencing in Insect Cells Using RNAi | Springer Nature Experiments [experiments.springernature.com]

- 21. Frontiers | RNA Interference in Insects: Protecting Beneficials and Controlling Pests [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. RNA Interference for Insect Pest Management | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 24. crimsonpublishers.com [crimsonpublishers.com]

- 25. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

- 26. Emollient foam in topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. taylorfrancis.com [taylorfrancis.com]

- 29. mdpi.com [mdpi.com]

- 30. Branched phospholipids render lipid vesicles more susceptible to membrane-active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Branched Phospholipids Render Lipid Vesicles More Susceptible to Membrane-active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

The Geochemical Significance of C12 Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 branched alkanes, though often found in lower concentrations compared to their long-chain counterparts, hold significant geochemical importance as molecular fossils. Their unique structures, specifically the presence and position of methyl branches (iso- and anteiso- forms), provide valuable insights into the paleo-depositional environment, microbial community composition, and diagenetic processes that have occurred over geological timescales. This guide provides a comprehensive overview of the sources, formation pathways, and analytical methodologies for C12 branched alkanes, serving as a technical resource for professionals in geochemistry, environmental science, and related fields.

Data Presentation: Quantitative Abundance of C12 Branched Alkanes and their Precursors

The direct quantification of C12 branched alkanes in geochemical samples is not extensively reported, with many studies focusing on broader alkane ranges. However, data on their biological precursors, such as branched-chain fatty acids, in relevant environments like microbial mats, can provide an estimate of their potential contribution to the geosphere.

| Sample Type | Compound Class | Compound(s) | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Ancient Antarctic Microbial Mat | n-Alkanes | Total C16-C29 | 6 | GC-MS | [1] |

| Ancient Antarctic Microbial Mat | Fatty Acids | iso-C14:0, iso/anteiso-C15:0, iso-C16:0, iso/anteiso-C17:0 | 11 - 2,602 | GC-MS | [2] |

| Ancient Antarctic Microbial Mat | Fatty Acids | n-C14:0 to n-C18:0 | 5 - 922 | GC-MS | [2] |

Note: The concentrations of branched-chain fatty acids serve as a proxy for the potential input of branched alkanes into the sedimentary record.

Experimental Protocols

The analysis of C12 branched alkanes and their precursors from geological matrices involves several key steps, from sample collection and preparation to instrumental analysis.

Sample Collection and Preparation

For Sediment and Microbial Mat Samples:

-

Collection: Samples are collected using appropriate coring or grabbing devices to minimize contamination. They should be stored frozen (at or below -20°C) in pre-cleaned glass jars or high-density polyethylene (B3416737) bags.

-

Freeze-Drying: Samples are lyophilized to remove water content.

-

Homogenization: The dried sample is homogenized using a mortar and pestle.

-

Lipid Extraction: Total lipids are extracted from the homogenized sample using a modified Bligh-Dyer method or an accelerated solvent extractor (ASE). A common solvent system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol for Branched Alkane Analysis (adapted from multiple sources):

-

Fractionation: The total lipid extract is fractionated using column chromatography with silica (B1680970) gel to separate aliphatic hydrocarbons (containing branched alkanes) from more polar compounds.

-

Instrumental Analysis: The aliphatic fraction is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature program is employed to separate compounds based on their boiling points. A typical program might start at 60°C, ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min, and hold for 15-20 minutes.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

-

Identification: Branched alkanes are identified based on their mass spectra, which show characteristic fragmentation patterns, and their retention times relative to known standards.

-

Quantification: Quantification is achieved by comparing the peak area of the target analyte to the peak area of an internal standard of known concentration.

Stable Isotope Analysis

Compound-specific isotope analysis (CSIA) of C12 branched alkanes can provide further information about their origin and diagenetic history.

-

Instrumentation: A gas chromatograph is coupled to an isotope ratio mass spectrometer (GC-IRMS).

-

Sample Preparation: The aliphatic hydrocarbon fraction is injected into the GC-IRMS.

-

Analysis: The separated compounds are combusted to CO2 (for δ13C analysis) or pyrolyzed to H2 (for δD analysis) before entering the mass spectrometer. The isotopic ratios are measured relative to a standard.

Signaling Pathways and Logical Relationships

The formation of C12 branched alkanes in the geosphere is a multi-step process that begins with the biosynthesis of their precursors in microorganisms and is followed by diagenetic alterations in the sedimentary environment.

Biosynthesis of Branched-Chain Fatty Acid Precursors

The primary biological sources of branched alkanes are bacteria, which synthesize iso- and anteiso-branched-chain fatty acids (BCFAs). These BCFAs serve as the precursors to branched alkanes. The biosynthesis starts from branched-chain amino acids like valine, leucine, and isoleucine.

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Geochemical Formation of C12 Branched Alkanes

Following the deposition of microbial biomass in sediments, the biologically produced branched-chain fatty acids undergo a series of diagenetic transformations to form stable branched alkanes. This process typically involves the reduction of the carboxylic acid group.

Caption: Diagenetic pathways for the formation of branched alkanes from fatty acid precursors.

Experimental Workflow for C12 Branched Alkane Analysis

The overall process for analyzing C12 branched alkanes from a sediment or microbial mat sample can be summarized in a logical workflow.

Caption: Experimental workflow for the analysis of C12 branched alkanes from geological samples.

Conclusion

C12 branched alkanes, while less abundant than their longer-chain relatives, are valuable geochemical markers. Their presence and distribution can be used to infer the past presence of specific microbial communities, particularly bacteria, and to reconstruct paleoenvironmental conditions. The analytical protocols outlined in this guide provide a framework for the robust identification and quantification of these compounds. Further research focusing on the specific C12 branched alkane concentrations in a wider variety of geochemical settings will enhance their utility as precise paleo-proxies.

References

- 1. Comprehensive Metabolic and Taxonomic Reconstruction of an Ancient Microbial Mat From the McMurdo Ice Shelf (Antarctica) by Integrating Genetic, Metaproteomic and Lipid Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature-Sensitive Lipids Reveal Intraspecific Diversity in Bacteria Isolated from an Ancient Antarctic Microbial Mat - PMC [pmc.ncbi.nlm.nih.gov]

3,5,6-Trimethylnonane: A Potential Biomarker in Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as potential non-invasive biomarkers for a variety of diseases, including cancer. Altered metabolic processes associated with pathologies such as lung cancer can lead to the production of specific VOC profiles that can be detected in the breath. Among the diverse classes of VOCs, branched alkanes have emerged as a promising area of investigation. This technical guide focuses on 3,5,6-trimethylnonane, a branched alkane, as a potential biomarker, contextualizing its relevance within the broader understanding of oxidative stress and lipid peroxidation in disease. While direct evidence for this compound as a biomarker is still emerging, this document provides a comprehensive overview of the underlying scientific principles, analytical methodologies, and potential applications based on studies of structurally related compounds.

The Role of Oxidative Stress in Biomarker Generation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key factor in the pathogenesis of numerous diseases, including cancer. ROS can damage cellular components, including lipids, proteins, and DNA. The peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes is a well-established consequence of oxidative stress and a significant source of volatile alkanes.

The proposed mechanism involves the initiation of a free radical chain reaction, leading to the degradation of lipids and the subsequent release of a variety of volatile byproducts. This process suggests that the detection of specific alkanes in exhaled breath could serve as a non-invasive indicator of systemic oxidative stress and, by extension, the presence of associated diseases.

Signaling Pathway: Lipid Peroxidation and Alkane Formation

The formation of alkanes from lipid peroxidation is a multi-step process initiated by reactive oxygen species. The following diagram illustrates the general signaling pathway leading to the production of volatile alkanes.

Caption: General pathway of lipid peroxidation leading to volatile alkane formation.

Quantitative Data: Dodecane (B42187) as a Representative Branched Alkane Biomarker

Direct quantitative data for this compound as a disease biomarker is not yet available in published literature. However, studies on other branched alkanes, such as dodecane, in the breath of lung cancer patients provide a valuable reference. The following table summarizes representative findings on dodecane concentrations.

| Analyte | Patient Group | Control Group | Method | Reference |

| Dodecane | Elevated levels observed in advanced lung cancer patients | Lower or undetectable levels | GC-MS | [1] |

| Dodecane | AUC for training data: 0.574; AUC for test data: 0.541 for Stage 1 Lung Cancer | - | GC-MS | [2] |

Note: This table is illustrative and based on findings for a related branched alkane due to the absence of specific data for this compound.

Experimental Protocols

The detection and quantification of volatile branched alkanes like this compound in biological samples, particularly exhaled breath, require highly sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Workflow: Breath Sample Analysis

The following diagram outlines a typical workflow for the analysis of volatile organic compounds from exhaled breath samples.

Caption: A typical experimental workflow for VOC analysis in exhaled breath.

Detailed Methodology: GC-MS Analysis of Exhaled Breath VOCs

The following protocol is a representative example for the analysis of volatile alkanes in exhaled breath and can be adapted for the specific analysis of this compound.

1. Breath Sample Collection:

-

Subjects are instructed to fast for a specified period (e.g., 4-6 hours) to minimize the influence of dietary VOCs.

-

Subjects should be in a resting state in a controlled environment with clean air to reduce background contamination.

-

A single slow exhalation is collected into an inert container, such as a Tedlar® bag, or directly onto a sorbent tube. The end-tidal portion of the breath, which is rich in alveolar air, is preferentially collected.[3]

2. Sample Pre-concentration:

-

Due to the low concentrations of VOCs in breath, a pre-concentration step is essential.[4]

-

Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the breath sample in the Tedlar® bag for a defined period to adsorb the VOCs.[5]

-

Thermal Desorption (TD): If breath is collected on sorbent tubes, the tubes are placed in a thermal desorber unit. The trapped VOCs are then desorbed by rapid heating and transferred to the GC column.

3. Gas Chromatography (GC) Separation:

-

Injector: The SPME fiber is inserted into the hot injector of the GC, or the desorbed sample from the TD unit is introduced. The high temperature of the injector (e.g., 250-280°C) causes the VOCs to desorb from the fiber or sorbent and enter the GC column.[6]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of alkanes.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the VOCs based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

4. Mass Spectrometry (MS) Detection and Identification:

-

Ionization: As the separated compounds elute from the GC column, they enter the MS ion source, where they are typically ionized by electron impact (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for each compound.

-

Identification: The obtained mass spectra are compared with reference spectra in a database (e.g., NIST/Wiley library) for compound identification. The retention time of the compound is also used for confirmation.

5. Data Analysis and Quantification:

-

The total ion chromatogram (TIC) is processed to identify and integrate the peaks corresponding to the target analytes.

-

Quantification can be performed using an internal or external standard method. For an internal standard, a known amount of a deuterated analogue of the target compound is added to the sample before analysis. For an external standard, a calibration curve is generated using standards of known concentrations.

Conclusion and Future Directions

While this compound has not yet been established as a definitive biomarker for any specific disease, its identity as a branched alkane places it within a class of compounds with significant potential in the field of non-invasive diagnostics. The underlying mechanism of its formation through lipid peroxidation provides a strong biological rationale for its investigation in diseases characterized by high levels of oxidative stress.

Future research should focus on:

-

Developing targeted analytical methods for the sensitive and specific detection of this compound in biological matrices.

-

Conducting large-scale clinical studies to correlate the levels of this compound with specific diseases and disease states.

-

Investigating the precise biosynthetic pathways that lead to the formation of this and other branched alkanes to better understand their biological significance.

The continued exploration of this compound and other volatile organic compounds holds the promise of revolutionizing early disease detection and personalized medicine.

References

- 1. The Use of Breath Analysis in the Management of Lung Cancer: Is It Ready for Primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predictive performance of selected breath volatile organic carbon compounds in stage 1 lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noninvasive detection of lung cancer by analysis of exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 5. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5,6-Trimethylnonane: Application Notes and Protocols for Advanced Research

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3,5,6-trimethylnonane, a branched alkane with potential applications in materials science and as a reference compound in analytical chemistry. The protocols outlined herein are intended for researchers, scientists, and drug development professionals, offering a reliable method for the preparation of this complex hydrocarbon.

Introduction

This compound is a saturated hydrocarbon with a molecular formula of C12H26. Its branched structure imparts unique physical and chemical properties that are of interest in various fields of chemical research. This document details a robust two-step synthetic route, commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation step to yield the final alkane.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a key disconnection at the C5-C6 bond, leading to two simpler precursors. A Grignard reaction between a sec-butyl Grignard reagent and a suitable ketone presents a feasible forward synthesis. The resulting tertiary alcohol can then be deoxygenated to afford the target alkane.

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis involves two main experimental stages: the formation of the tertiary alcohol intermediate, 3,5,6-trimethylnonan-5-ol, via a Grignard reaction, followed by the Barton-McCombie deoxygenation of this alcohol to yield this compound.

Application Notes and Protocols: Grignard Reaction for Synthesis of Branched Alkanes

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful and versatile tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their utility in the synthesis of branched alkanes is a cornerstone of modern organic chemistry, enabling the construction of sterically complex and diverse molecular architectures often found in pharmaceuticals and other advanced materials.[1] This document provides detailed protocols for two primary methodologies for synthesizing branched alkanes using Grignard reagents: a direct catalytic cross-coupling approach and a two-step method involving the formation and subsequent reduction of a tertiary alcohol.[1]

These protocols are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, quantitative data summaries, and visual guides to the reaction workflows.

Method 1: Direct Synthesis via Cobalt-Catalyzed Cross-Coupling

This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide.[1] While Grignard reagents typically do not react with alkyl halides via an S_N2 mechanism, the use of a transition metal catalyst, such as a cobalt salt, enables this powerful transformation.[1][3][4] Cobalt-catalyzed systems are particularly effective for creating sterically hindered branched alkanes, including those with quaternary carbon centers.[1]

Experimental Protocol: Synthesis of 2,2-Dimethyldecane

This protocol details the cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride with 1-iodooctane (B127717).[1]

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

Lithium iodide (LiI)

-

tert-Butylmagnesium chloride (1.0 M solution in THF)

-

1-Iodooctane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry, argon-purged flask, add cobalt(II) chloride (13.0 mg, 0.1 mmol), lithium iodide (13.4 mg, 0.1 mmol), and isoprene (0.2 mmol).

-

Add anhydrous THF (2 mL) and stir the mixture for 5 minutes at room temperature.

-

Cool the mixture to 0 °C and add the tert-butylmagnesium chloride solution (2.2 mL, 2.2 mmol).

-

Add 1-iodooctane (240 mg, 1.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with hexanes (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]

Quantitative Data: Cobalt-Catalyzed Cross-Coupling

The following table summarizes representative yields for the synthesis of branched alkanes using this method.

| Grignard Reagent | Alkyl Halide | Product | Yield (%) |

| tert-Butylmagnesium chloride | 1-Iodooctane | 2,2-Dimethyldecane | 85 |

| iso-Propylmagnesium chloride | 1-Bromodecane | 2-Methylundecane | 92 |

| Cyclohexylmagnesium bromide | 1-Iodoheptane | Cyclohexylheptane | 88 |

Data is representative and yields may vary based on specific reaction conditions and substrate purity.

Visualization: Workflow for Cobalt-Catalyzed Synthesis

Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate

This widely applicable method involves two distinct stages: the reaction of a Grignard reagent with a ketone or ester to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1][5] This approach offers great flexibility in molecular design by allowing for variation in both the Grignard reagent and the carbonyl compound.[1][6]

Step 1: Formation of Tertiary Alcohol

This step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of a ketone's carbonyl group.[7]

Part A: Preparation of Grignard Reagent (Ethylmagnesium Bromide)

-

Ensure all glassware is rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon).[8]

-

Place magnesium turnings (2.43 g, 0.1 mol) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.[1][8]

-

Add anhydrous diethyl ether (20 mL) to the flask.[1]

-

In the dropping funnel, prepare a solution of bromoethane (B45996) (10.9 g, 0.1 mol) in anhydrous diethyl ether (30 mL).

-

Add a small portion of the bromoethane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1][8]

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[1][8]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

Part B: Reaction with Ketone (3-Pentanone)

-

Cool the Grignard reagent solution to 0 °C in an ice bath.[1][8]

-

Prepare a solution of 3-pentanone (B124093) (8.61 g, 0.1 mol) in anhydrous diethyl ether (20 mL) and add it dropwise to the stirred Grignard reagent.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]